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Compound of Interest

Compound Name:
2,2,2-Trifluoro-2',4',6'-

trimethylacetophenone

Cat. No.: B1297830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a fluorinated aromatic ketone of significant

interest in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group

can enhance the biological activity of molecules, making this compound a valuable

intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The

trifluoromethyl moiety can improve metabolic stability, lipophilicity, and binding affinity of drug

candidates.[2][3] This document provides detailed application notes, experimental protocols for

its synthesis, and an analysis of its potential photochemical reaction mechanisms.
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Property Value Reference

CAS Number 313-56-4 [4]

Molecular Formula C₁₁H₁₁F₃O [4]

Molecular Weight 216.20 g/mol [4]

Appearance Liquid

Boiling Point 70-80 °C at 20 mmHg [5]

Density 1.136 g/mL at 25 °C [5]

Refractive Index (n20/D) 1.456 [5]

¹H NMR

Predicted shifts would show

signals for the aromatic

protons and the three methyl

groups on the mesitylene ring.

¹³C NMR

Predicted shifts would include

signals for the carbonyl

carbon, the trifluoromethyl

carbon (a quartet due to C-F

coupling), and the carbons of

the trimethylphenyl group.

¹⁹F NMR
A singlet is expected for the

CF₃ group.

IR Spectroscopy

Characteristic absorption

bands are expected for the

C=O stretching of the ketone

and C-F stretching of the

trifluoromethyl group.
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The synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is effectively achieved

through the Friedel-Crafts acylation of mesitylene.[6][7][8] This electrophilic aromatic

substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride, to generate a

trifluoroacylium ion from a trifluoroacetylating agent like trifluoroacetic anhydride. The highly

activated mesitylene ring is then acylated to yield the desired product.

Materials and Reagents:

Mesitylene (1,3,5-trimethylbenzene)

Trifluoroacetic anhydride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium bicarbonate (NaHCO₃), saturated solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Crushed ice

Round-bottom flask

Addition funnel

Reflux condenser with a drying tube

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator
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Procedure:

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a

magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride

drying tube, add anhydrous aluminum chloride (1.1 equivalents).

Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask and cool the

suspension to 0 °C in an ice bath with stirring.

Acylating Agent Addition: In the addition funnel, place a solution of trifluoroacetic anhydride

(1.0 equivalent) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the

stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature at 0

°C.

Aromatic Substrate Addition: After the addition of the anhydride is complete, add a solution of

mesitylene (1.0 equivalent) in 25 mL of anhydrous dichloromethane dropwise from the

addition funnel over 30 minutes.

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir the reaction mixture for an additional 2-3 hours at room

temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice

and 50 mL of concentrated hydrochloric acid. Stir until all the ice has melted.

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane (2 x 50 mL).

Washing: Combine the organic layers and wash successively with water (100 mL), saturated

sodium bicarbonate solution (100 mL), and brine (100 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to afford 2,2,2-
Trifluoro-2',4',6'-trimethylacetophenone as a liquid.
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Reaction Mechanisms
Photochemical Reactions: Norrish Type I and Type II
Cleavage
Upon absorption of UV light, ketones like 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone can

undergo photochemical reactions, primarily Norrish Type I and Type II cleavage.[9]

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl

bond to form two radical intermediates: a trifluoroacetyl radical and a mesityl radical.[9] These

radicals can then undergo several secondary reactions, including decarbonylation of the

trifluoroacetyl radical to form a trifluoromethyl radical and carbon monoxide, followed by

recombination of the radicals.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen

atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.[9] For 2,2,2-
Trifluoro-2',4',6'-trimethylacetophenone, this would involve abstraction of a hydrogen from

one of the ortho-methyl groups. The resulting biradical can then undergo either cyclization to

form a cyclobutanol derivative (Yang cyclization) or cleavage to yield an enol and an alkene.

The specific pathway followed (Type I vs. Type II) and the subsequent product distribution will

depend on the reaction conditions, including the solvent and the presence of radical

quenchers. The steric hindrance from the ortho-methyl groups on the mesityl ring may

influence the preferred reaction pathway.
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Synthesis Workflow of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
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Caption: A flowchart illustrating the key steps in the synthesis of 2,2,2-Trifluoro-2',4',6'-
trimethylacetophenone.
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Norrish Type I and Type II Reactions
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Caption: Proposed photochemical pathways for 2,2,2-Trifluoro-2',4',6'-
trimethylacetophenone.
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Caption: Logical workflow of the application of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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